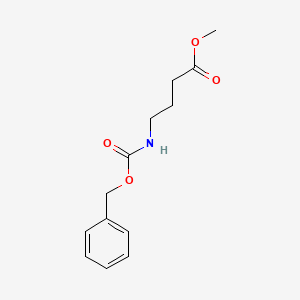

Methyl 4-(benzyloxycarbonylamino)butanoate

Description

Methyl 4-(benzyloxycarbonylamino)butanoate is a derivative of 4-aminobutanoic acid, an important neurotransmitter also known as gamma-aminobutyric acid (GABA). In this compound, the amino group is protected by a benzyloxycarbonyl (Cbz) group, and the carboxylic acid is esterified with a methyl group. This arrangement of functional groups makes it a stable, yet readily modifiable, precursor for various applications.

The primary significance of this compound lies in its role as a bifunctional building block. The presence of two distinct reactive sites, the Cbz-protected amine and the methyl ester, allows for selective chemical transformations. This dual functionality is particularly valuable in the synthesis of peptidomimetics, GABA analogs, and other biologically active compounds.

The Cbz group provides robust protection for the amine functionality, remaining stable under a wide range of reaction conditions, including those that are basic or mildly acidic. This stability allows for chemical modifications to be carried out on the ester portion of the molecule without affecting the protected amine. Subsequently, the Cbz group can be selectively removed under specific conditions, most commonly through catalytic hydrogenolysis, to liberate the free amine for further reactions. total-synthesis.comorganic-chemistry.org

The methyl ester group, on the other hand, serves as a reactive handle that can be readily converted into other functional groups. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a key step in peptide synthesis. Alternatively, the ester can be reduced to an alcohol, providing another avenue for molecular diversification.

This orthogonal reactivity makes this compound a key intermediate in the synthesis of complex target molecules. It allows for a stepwise and controlled construction of molecular architecture, a fundamental principle in modern organic synthesis. Its application is found in the preparation of modified amino acids and as a precursor in the synthesis of various pharmaceutical agents and research chemicals. nih.govnih.govnih.gov

The structure of this compound incorporates several key features that dictate its chemical behavior:

The Benzyloxycarbonyl (Cbz) Group: This urethane-type protecting group is introduced by reacting the amino group with benzyl (B1604629) chloroformate. Its stability is attributed to the delocalization of the nitrogen lone pair into the carbonyl group. The most common method for the deprotection of the Cbz group is palladium-catalyzed hydrogenolysis, which cleaves the benzylic C-O bond to release the free amine, toluene (B28343), and carbon dioxide. total-synthesis.com This deprotection method is mild and highly selective, leaving most other functional groups intact.

The Methyl Ester Group: The methyl ester provides a site for nucleophilic acyl substitution. It can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. Base-catalyzed hydrolysis, or saponification, is an irreversible process that results in the carboxylate salt. The ester can also be converted to other esters via transesterification or to amides by reaction with amines.

The Butanoate Chain: The four-carbon chain provides a flexible spacer, which is a common structural motif in many biologically active molecules, including the neurotransmitter GABA.

The general reactivity of this compound can be summarized as follows:

Deprotection of the Amine: The Cbz group can be removed by hydrogenolysis (e.g., H₂, Pd/C) to yield Methyl 4-aminobutanoate. researchgate.net

Modification of the Ester: The methyl ester can be hydrolyzed to 4-(benzyloxycarbonylamino)butanoic acid. It can also react with nucleophiles, such as amines, to form amides.

These reactivity principles allow for the strategic unmasking and modification of the functional groups in this compound, making it a highly adaptable intermediate in organic synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₃H₁₇NO₄ |

| Molar Mass | 251.28 g/mol |

| Appearance | Typically a white to off-white solid or a colorless oil |

| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |

Table 2: Typical Spectroscopic Data for this compound Functional Groups

| Spectroscopic Technique | Functional Group | Characteristic Signal |

| ¹H NMR | -CH₃ (ester) | Singlet, ~3.6-3.7 ppm |

| -CH₂- (butanoate chain) | Multiplets, ~1.8-2.4 ppm and ~3.2-3.4 ppm | |

| -CH₂- (benzyl) | Singlet, ~5.1 ppm | |

| -C₆H₅ (benzyl) | Multiplet, ~7.3-7.4 ppm | |

| -NH- (carbamate) | Broad singlet, ~5.0-5.5 ppm | |

| ¹³C NMR | -CH₃ (ester) | ~51-52 ppm |

| -CH₂- (butanoate chain) | ~25-35 ppm | |

| -CH₂- (benzyl) | ~66-67 ppm | |

| Aromatic Carbons | ~127-137 ppm | |

| C=O (ester) | ~173-174 ppm | |

| C=O (carbamate) | ~156-157 ppm | |

| Infrared (IR) | N-H Stretch | ~3300-3400 cm⁻¹ (broad) |

| C=O Stretch (ester) | ~1730-1740 cm⁻¹ (strong) | |

| C=O Stretch (carbamate) | ~1680-1700 cm⁻¹ (strong) | |

| C-O Stretch | ~1150-1250 cm⁻¹ | |

| Aromatic C-H Stretch | ~3030-3100 cm⁻¹ |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-17-12(15)8-5-9-14-13(16)18-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUPAZJTKZVKRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551679 | |

| Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67706-63-2 | |

| Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 4 Benzyloxycarbonylamino Butanoate and Its Analogues

Strategic Approaches to the Benzyloxycarbonyl (Cbz)-Protected Butanoate Scaffold

The construction of the Methyl 4-(benzyloxycarbonylamino)butanoate backbone relies on the careful orchestration of protection and esterification strategies. The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines due to its stability under various reaction conditions and its facile removal via catalytic hydrogenation.

Multi-Step Protection-Deprotection Sequences

The synthesis of this compound typically commences with the protection of the amino group of a suitable precursor, such as 4-aminobutanoic acid (GABA). A standard procedure involves the reaction of the amino acid with benzyl (B1604629) chloroformate in the presence of a base, such as sodium hydroxide (B78521) or sodium carbonate, to yield N-Cbz-4-aminobutanoic acid.

Subsequent esterification of the carboxylic acid furnishes the desired methyl ester. This multi-step sequence ensures that the amine functionality does not interfere with the esterification reaction. The choice of protecting groups is crucial in multi-step syntheses, especially when other sensitive functional groups are present. The Cbz group, for instance, can be selectively removed in the presence of other protecting groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), allowing for orthogonal protection strategies in the synthesis of more complex molecules.

Esterification and Functional Group Interconversions

The esterification of N-Cbz-protected amino acids can be achieved through various methods. A common approach involves the reaction of the N-Cbz-amino acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or a solid acid catalyst like Dowex H+. Another effective method utilizes thionyl chloride to convert the carboxylic acid to the corresponding acid chloride, which then readily reacts with methanol.

Recent advancements have focused on developing greener and more efficient esterification protocols. For example, the use of a dried Dowex H+ resin in combination with sodium iodide has been shown to be an effective system for the esterification of various carboxylic acids, including N-protected amino acids, under mild conditions. This method avoids the use of harsh reagents and simplifies the work-up procedure. The table below summarizes the yields of methyl ester formation for different amino acids using this green methodology.

| Amino Acid Precursor (Hydrochloride Salt) | Reaction Time (h) | Temperature (°C) | Isolated Yield (%) |

|---|---|---|---|

| Glycine | 24 | 55 | 82 |

| L-Alanine | 24 | 55 | 89 |

| L-Valine | 24 | 55 | 85 |

| L-Cysteine | 24 | 55 | 76 |

Enantioselective Synthesis and Chiral Resolution Techniques

The preparation of enantiomerically pure analogues of this compound is of significant interest, particularly for applications in medicinal chemistry where the biological activity of a molecule is often dependent on its stereochemistry. Several strategies have been developed to achieve high levels of enantiomeric excess.

Enzymatic Resolution for Enantiomeric Enrichment (e.g., using Immobilized Lipase (B570770) B from Candida antarctica)

Enzymatic kinetic resolution is a powerful tool for the separation of enantiomers. Lipase B from Candida antarctica (CALB) is a widely used and highly effective biocatalyst for the resolution of a variety of chiral compounds, including N-protected amino esters. researchgate.net This enzyme exhibits high enantioselectivity in transesterification and hydrolysis reactions. researchgate.net

In the context of Cbz-protected butanoate analogues, a racemic mixture of the methyl ester can be subjected to enzymatic resolution. CALB will selectively catalyze the reaction of one enantiomer, leaving the other unreacted and thus allowing for their separation. For example, in the transesterification of racemic N-Cbz-protected β-amino methyl esters, CALB has been shown to proceed with high conversion and yield optically pure enantiomers. researchgate.net The efficiency of such resolutions is often high, as indicated by the enantiomeric excess (ee) values.

| Substrate | Acyl Donor | Conversion (%) | Enantiomeric Excess of Unreacted Ester (ees, %) | Enantiomeric Excess of Product (eep, %) |

|---|---|---|---|---|

| rac-Methyl 3-(Cbz-amino)butanoate | 1-Butanol | 52 | >99 (R) | 96 (S) |

| rac-Methyl 3-(Cbz-amino)-3-phenylpropanoate | 1-Butanol | 51 | >99 (R) | 98 (S) |

Diastereoselective Alkylation and Conjugate Additions

Diastereoselective synthesis provides a powerful alternative to resolution for obtaining enantiomerically pure compounds. This approach involves the use of a chiral auxiliary, a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the chiral auxiliary is removed.

A common strategy involves the alkylation of an enolate derived from a substrate attached to a chiral auxiliary. For example, pseudoephedrine can be used as a chiral auxiliary to direct the diastereoselective alkylation of amides. nih.gov The chiral environment created by the auxiliary favors the approach of the electrophile from one face of the enolate, leading to a high diastereomeric excess (de). Subsequent cleavage of the auxiliary yields the enantiomerically enriched product.

The table below illustrates the high diastereoselectivities achieved in the alkylation of pseudoephedrine amides with various alkyl halides. nih.gov

| Amide Derived From | Alkyl Halide | Diastereomeric Ratio |

|---|---|---|

| Propionic acid | Benzyl bromide | >99:1 |

| Propionic acid | Allyl iodide | >99:1 |

| Phenylacetic acid | Methyl iodide | 98:2 |

Similarly, asymmetric conjugate addition reactions to α,β-unsaturated esters, such as methyl butenoate, can be employed to introduce a chiral center. These reactions often utilize a chiral catalyst or a stoichiometric chiral reagent to control the stereochemical outcome.

Chiral Catalysis and Auxiliary-Mediated Approaches in Asymmetric Synthesis

The use of chiral catalysts is a highly efficient and atom-economical approach to asymmetric synthesis. A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. In the context of synthesizing analogues of this compound, chiral catalysts can be employed in various transformations, including hydrogenation, alkylation, and conjugate addition reactions.

For instance, the asymmetric conjugate addition of lithium amides to α,β-unsaturated esters can be controlled by an external chiral ligand, providing β-amino esters in high yields and enantioselectivities. nih.gov Chiral auxiliaries, such as Evans oxazolidinones, are also widely used to control the stereochemistry of aldol (B89426) reactions and alkylations. wikipedia.org The auxiliary is first acylated, and the resulting imide is then deprotonated to form a chiral enolate. The subsequent reaction with an electrophile proceeds with high diastereoselectivity, dictated by the steric hindrance of the auxiliary. Finally, the auxiliary can be cleaved to afford the desired chiral product. The predictability and reliability of these methods make them invaluable in the synthesis of complex, biologically active molecules. nih.gov

Modern Synthetic Advancements and Process Optimization

In the pursuit of more efficient, scalable, and sustainable methods for the production of specialized chemical entities, modern synthetic chemistry has seen a paradigm shift towards advanced methodologies. The synthesis of this compound and its analogues is no exception, with contemporary research focusing on process optimization through innovative reactor technologies and sophisticated chemical strategies. These advancements aim to enhance reaction efficiency, control, and selectivity, paving the way for large-scale industrial applications.

Continuous Flow Microreactor Systems in Industrial Scale Synthesis

The transition from traditional batch processing to continuous flow microreactor systems represents a significant leap forward in the manufacturing of fine chemicals and pharmaceuticals. rsc.org While specific industrial-scale continuous flow synthesis of this compound is not extensively documented in publicly available literature, the principles and demonstrated advantages of this technology in related syntheses, such as those of peptides and other N-protected amino acid derivatives, provide a strong basis for its applicability. nih.govresearchgate.net

Microreactors are characterized by their small channel dimensions, leading to a large surface-area-to-volume ratio. u-tokyo.ac.jp This intrinsic property allows for superior heat and mass transfer compared to conventional batch reactors. researchgate.net Consequently, reactions can often be conducted at higher temperatures and concentrations with precise control, leading to significantly reduced reaction times and potentially higher yields. u-tokyo.ac.jprsc.org For instance, peptide coupling reactions that might take hours in a batch process have been achieved in minutes within a microreactor. rsc.org The synthesis of N-protected amino ketones has also been demonstrated to be rapid and efficient in continuous flow, achieving high yields in seconds. researchgate.net

The advantages of employing continuous flow microreactor systems for the synthesis of compounds like this compound are manifold, particularly for industrial-scale production. Key benefits include enhanced safety due to the small reaction volumes at any given time, improved process control leading to higher product consistency, and the potential for automation, which can reduce operational costs. u-tokyo.ac.jp Furthermore, the scalability of continuous flow processes is often more straightforward than batch processes, as production can be increased by extending the operation time or by "scaling out" through the use of multiple microreactors in parallel. u-tokyo.ac.jp A lipase-catalyzed synthesis of β-amino acid esters in a continuous-flow microreactor demonstrated a significant improvement in efficiency, achieving a better yield in 30 minutes compared to 24 hours in a batch reactor. mdpi.com

The table below illustrates a comparative overview of key parameters between traditional batch synthesis and continuous flow microreactor synthesis for related amino acid derivatives.

| Parameter | Traditional Batch Synthesis | Continuous Flow Microreactor Synthesis |

| Reaction Time | Hours to days | Seconds to minutes rsc.orgresearchgate.net |

| Heat Transfer | Limited, potential for hotspots | Excellent, precise temperature control u-tokyo.ac.jp |

| Mass Transfer | Often diffusion-limited | Enhanced, rapid mixing rsc.org |

| Scalability | Complex, often requires re-optimization | Simpler, by time extension or parallelization u-tokyo.ac.jp |

| Safety | Higher risk with large volumes | Inherently safer with small volumes u-tokyo.ac.jp |

| Process Control | More challenging | Precise control over parameters |

Given these advantages, the application of continuous flow microreactor technology to the synthesis of this compound would likely involve the continuous pumping of starting materials, such as methyl 4-aminobutanoate and benzyl chloroformate, through a heated microreactor, potentially with an immobilized base or catalyst, to afford the desired product in a continuous stream. This approach would be a significant step towards a greener and more efficient industrial production of this compound. researchgate.net

Regioselective Synthesis Strategies

Regioselectivity, the control of the site of chemical bond formation, is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecules. researchgate.net In the context of this compound analogues, regioselective strategies are crucial for introducing functional groups at specific positions of the molecule, thereby creating a diverse range of derivatives for various applications.

The synthesis of analogues of this compound could involve modifications at several positions, such as the benzene (B151609) ring of the benzyloxycarbonyl group, the carbon backbone of the butanoate moiety, or the ester functionality. Achieving regioselectivity in these transformations requires careful selection of protecting groups, directing groups, and reaction conditions. acs.orgacs.org

One common strategy to achieve regioselectivity is the use of directing groups, which can steer a reagent to a specific site on a molecule. For instance, in the synthesis of γ-amido acid derivatives, the use of a bidentate amide directing group has been shown to control the regioselectivity of nickel-catalyzed hydroamidation of unactivated alkenes. acs.org This principle could be applied to a precursor of a this compound analogue to introduce functionality at a specific position on the aliphatic chain.

Protecting groups are also fundamental to achieving regioselectivity. ug.edu.pllibretexts.org In the synthesis of amino acid derivatives, bulky protecting groups on the nitrogen atom can influence the outcome of subsequent reactions. For example, the 9-phenylfluorenyl (PhFl) protecting group has been used to achieve regioselective dimethylation at the β-position of aspartate diesters without affecting other reactive sites. acs.org Similarly, in the synthesis of analogues of this compound, the benzyloxycarbonyl group itself can influence the reactivity of the molecule, and additional protecting groups could be employed to direct functionalization to other parts of the molecule. peptide.com

The regioselectivity of alkylation reactions can also be controlled by the careful choice of reaction conditions. In the synthesis of γ-amino acids, the regioselectivity of the alkylation of carboxylic acid dianions was found to be influenced by the presence of lithium bromide and the nature of the alkylating agent. mdpi.comresearchgate.net Such strategies could be adapted to synthesize analogues of this compound with substituents on the butanoate backbone.

The following table outlines potential regioselective strategies for the synthesis of analogues of this compound.

| Target Modification Site | Potential Regioselective Strategy | Key Principle |

| Benzyloxycarbonyl Ring | Electrophilic Aromatic Substitution | Directing effects of the benzyloxy group |

| Butanoate Backbone (α-position) | Enolate Alkylation | Kinetic vs. thermodynamic control of enolate formation |

| Butanoate Backbone (β- or γ-position) | Directed C-H Functionalization | Use of a directing group to guide a catalyst acs.org |

| Ester Group Modification | Selective Hydrolysis/Transesterification | Steric hindrance from protecting groups acs.org |

Ultimately, the development of robust regioselective synthetic strategies is essential for the efficient production of a library of this compound analogues, which can then be screened for desired properties.

Chemical Transformations and Reaction Mechanisms of Methyl 4 Benzyloxycarbonylamino Butanoate Scaffolds

Reactivity of the Benzyloxycarbonylamino Moiety

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to specific cleavage methods. nih.gov Its reactivity is central to the synthetic utility of Methyl 4-(benzyloxycarbonylamino)butanoate.

Selective Deprotection Strategies (e.g., Hydrogenolysis, Acidic Conditions)

Hydrogenolysis: This is the most common and mildest method for Cbz group cleavage. nih.gov The reaction involves the catalytic hydrogenation of the benzyl (B1604629) C-O bond. A palladium catalyst, typically 5-10% palladium on charcoal (Pd/C), is used in the presence of a hydrogen source. nih.govyoutube.com The process first cleaves the benzyl group to form toluene (B28343) and an unstable carbamic acid intermediate, which then spontaneously decarboxylates to yield the free amine and carbon dioxide. nih.gov

An alternative to using hydrogen gas is catalytic transfer hydrogenation, which employs a hydrogen donor like ammonium (B1175870) formate, cyclohexadiene, or triethylsilane in the presence of the palladium catalyst. core.ac.ukbohrium.com This approach can be advantageous as it avoids the need for handling flammable hydrogen gas. core.ac.uk

Acidic Conditions: While the Cbz group is generally stable to mild acids, it can be cleaved under harsher acidic conditions. nih.gov Reagents such as strong acids like hydrogen bromide (HBr) in acetic acid or Lewis acids like trimethylsilyl (B98337) iodide (TMSI) can effectively remove the Cbz group. libretexts.org The mechanism with strong protic acids involves protonation of the carbamate (B1207046) followed by nucleophilic attack (e.g., by bromide) on the benzylic carbon via an SN2 mechanism, leading to the release of the unstable carbamic acid. nih.gov However, these conditions are less mild than hydrogenolysis and may not be suitable for substrates with other acid-labile functional groups. nih.gov

| Method | Reagents and Conditions | Advantages | Disadvantages | Citations |

| Catalytic Hydrogenation | H₂ (1 atm), 5-10% Pd/C, Solvent (MeOH, EtOH, EtOAc) | Very mild, neutral pH, high yield, clean byproducts (toluene, CO₂). | Catalyst can be pyrophoric; may reduce other functional groups (alkenes, alkynes, nitro groups). | nih.govnih.govyoutube.com |

| Transfer Hydrogenation | Ammonium formate, 1,4-cyclohexadiene, or Et₃SiH; Pd/C; Solvent (MeOH, EtOH) | Avoids use of H₂ gas; generally mild conditions. | May require elevated temperatures; hydrogen donor can sometimes interfere with isolation. | core.ac.ukbohrium.com |

| Strong Acid Cleavage | HBr in Acetic Acid | Effective for substrates intolerant to hydrogenation. | Harsh conditions; not orthogonal with other acid-labile groups (e.g., Boc); corrosive reagents. | nih.gov |

| Lewis Acid Cleavage | Trimethylsilyl iodide (TMSI) | Alternative non-reductive method. | Reagent is moisture-sensitive and can be expensive. | libretexts.org |

Amine-Centered Reactions and Derivatization

Once the Cbz group is removed, the resulting primary amine of methyl 4-aminobutanoate becomes a nucleophilic center for a variety of derivatization reactions. This allows for the introduction of diverse functionalities and the construction of more complex molecules.

Common amine-centered reactions include:

N-Alkylation: The primary amine can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. These reactions introduce alkyl substituents onto the nitrogen atom.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields amides. This is a fundamental transformation in peptide synthesis. youtube.com

Sulfonamide Formation: Treatment with sulfonyl chlorides in the presence of a base leads to the formation of stable sulfonamides.

Urea and Carbamate Formation: The amine can react with isocyanates to form ureas or with chloroformates to form different carbamates, re-protecting the amine if necessary or introducing new functional handles.

Ester Group Transformations

The methyl ester moiety is the second key reactive site on the this compound scaffold. It can undergo cleavage, reduction, or serve as a handle for chain extension.

Hydrolysis and Related Ester Cleavage Reactions

Ester hydrolysis, or saponification, is a fundamental reaction to convert the methyl ester into a carboxylic acid. This transformation is typically carried out under basic conditions. acs.org

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), results in the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. researchgate.net This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the corresponding carboxylate salt (e.g., sodium 4-(benzyloxycarbonylamino)butanoate). researchgate.net The reaction is effectively irreversible due to this final deprotonation step. Acidification in a subsequent workup step is required to obtain the neutral carboxylic acid.

Reduction and Oxidation Pathways

Reduction: The methyl ester can be selectively reduced to the corresponding primary alcohol, 4-(benzyloxycarbonylamino)butan-1-ol. This transformation is valuable for producing amino alcohol building blocks. Powerful reducing agents are typically required.

Lithium Aluminium Hydride (LiAlH₄): This is a potent, non-selective reducing agent that readily reduces esters to primary alcohols.

Sodium Borohydride (B1222165) (NaBH₄): While generally not reactive enough to reduce esters on its own, its reactivity can be enhanced. The use of NaBH₄ in combination with methanol (B129727) or in the presence of lithium salts (which may form the more reactive lithium borohydride in situ) allows for the efficient reduction of N-protected amino esters.

| Reaction | Reagents and Conditions | Product | Key Features | Citations |

| Ester Reduction | 1. LiAlH₄, THF, 0 °C to RT 2. H₃O⁺ workup | 4-(Benzyloxycarbonylamino)butan-1-ol | High-yielding but non-selective; reduces many other functional groups. | |

| Ester Reduction | NaBH₄, LiCl, EtOH/THF | 4-(Benzyloxycarbonylamino)butan-1-ol | Milder than LiAlH₄; LiCl enhances reactivity of NaBH₄. | |

| Ester Reduction | NaBH₄, MeOH, THF | 4-(Benzyloxycarbonylamino)butan-1-ol | Slow addition of methanol to the ester/NaBH₄ mixture improves yield and selectivity. |

Oxidation: Direct oxidation of the ester group is not a common synthetic transformation. However, oxidation can be relevant to the carbon chain or to the alcohol product derived from ester reduction. For instance, the alcohol 4-(benzyloxycarbonylamino)butan-1-ol can be re-oxidized to the corresponding carboxylic acid using various oxidizing agents if required later in a synthetic sequence.

Carbon Chain Elaboration and Functionalization

Modifying the four-carbon butanoate chain is crucial for synthesizing substituted GABA analogues, which are important in medicinal chemistry. nih.gov The primary strategies involve creating a nucleophilic center on the carbon backbone, typically at the α-position (C-2), and reacting it with an electrophile.

α-Alkylation of Enolates: The most direct method for introducing substituents at the α-position is through enolate alkylation. This process involves:

Enolate Formation: The α-protons of the ester are weakly acidic. A strong, sterically hindered base, such as lithium diisopropylamide (LDA), is required to completely deprotonate the α-carbon and form the corresponding lithium enolate. nih.gov

Alkylation: The resulting enolate is a potent carbon nucleophile that can react with primary or secondary alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position.

This method allows for the synthesis of a wide range of α-substituted derivatives of this compound, providing access to complex and stereochemically rich structures.

Conjugate Addition Reactions (e.g., with Nitroalkanes to Dehydroalanine (B155165) Derivatives)

Conjugate addition, or Michael addition, represents a powerful tool for carbon-carbon bond formation. In the context of derivatives of this compound, a dehydroalanine derivative can be synthesized and utilized as a Michael acceptor. The reaction with nitroalkanes, for instance, provides a direct route to γ-nitro-α-amino acid derivatives, which are valuable precursors for a range of γ-substituted α-amino acids. rsc.org

The reaction is typically base-catalyzed, with the base serving to deprotonate the nitroalkane, forming a resonance-stabilized nitronate anion. This nucleophile then attacks the β-carbon of the electron-deficient dehydroalanine derivative. The success and efficiency of this reaction are influenced by several factors, including the nature of the N-protecting group on the dehydroalanine derivative. The electron-withdrawing capacity of the protecting group plays a crucial role in stabilizing the resulting adduct's α-anion. The benzyloxycarbonyl (Cbz) group, being electron-withdrawing, facilitates the reaction. rsc.org The order of reactivity based on the N-protecting group is generally observed as phthalimido > benzyloxycarbonylamino > acetamido. rsc.org

The reaction conditions, such as the choice of base and solvent, as well as the stoichiometry of the reactants, can be optimized to favor the formation of the desired 1:1 adduct. For example, using an excess of the nitroalkane can help to minimize the formation of higher adducts (2:1 or 3:1). rsc.org

Table 1: Conjugate Addition of Nitromethane to Methyl 2-(benzyloxycarbonylamino)acrylate

| Entry | Nitroalkane | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Nitromethane | DBU | THF | 25 | 85 |

| 2 | Nitroethane | NaOEt | EtOH | 0-25 | 78 |

| 3 | 2-Nitropropane | t-BuOK | t-BuOH | 25 | 72 |

Cyclization Reactions in Complex Molecule Formation

The this compound scaffold can be elaborated and then subjected to cyclization reactions to generate complex heterocyclic structures, which are core components of many natural products and pharmaceuticals. Intramolecular cyclization strategies are particularly powerful as they allow for the stereocontrolled formation of cyclic systems.

A plausible synthetic route towards the formation of a substituted piperidine (B6355638) ring, a common motif in alkaloids, can be envisioned starting from a suitably modified derivative of this compound. This transformation could involve the introduction of an appropriate electrophilic center at one end of the molecule and a nucleophilic group at the other, setting the stage for an intramolecular ring-closing reaction.

For instance, a derivative of this compound could be functionalized to contain a terminal leaving group and a deprotected amino group. Under basic conditions, the amino group can act as a nucleophile, displacing the leaving group in an intramolecular fashion to forge the piperidine ring. The stereochemical outcome of such cyclizations can often be controlled by the existing stereocenters in the molecule or by the use of chiral catalysts.

Table 2: Intramolecular Cyclization for Piperidine Synthesis

| Entry | Substrate | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | Methyl 6-bromo-4-(benzyloxycarbonylamino)hexanoate | K₂CO₃ | Acetonitrile | 80 | Methyl 1-(benzyloxycarbonyl)piperidine-4-carboxylate | 75 |

| 2 | Methyl 6-tosyloxy-4-(benzyloxycarbonylamino)hexanoate | NaH | THF | 65 | Methyl 1-(benzyloxycarbonyl)piperidine-4-carboxylate | 82 |

Olefin Metathesis Reactions in Scaffold Construction

Olefin metathesis has emerged as a robust and versatile method for the formation of carbon-carbon double bonds, with broad applications in the synthesis of complex molecules, including macrocycles and other cyclic structures. nih.gov Ring-closing metathesis (RCM) is a particularly powerful variant of this reaction that allows for the construction of unsaturated rings from acyclic diene precursors. nih.gov

Derivatives of this compound can be strategically functionalized with two terminal alkene moieties to serve as substrates for RCM. This approach enables the synthesis of novel cyclic amino acid derivatives, which can be valuable building blocks in peptidomimetics and drug discovery. The reaction is catalyzed by transition metal complexes, most commonly those based on ruthenium, such as the Grubbs or Hoveyda-Grubbs catalysts. These catalysts are known for their tolerance to a wide range of functional groups, including the carbamate and ester functionalities present in the substrate. nih.gov

The efficiency of the RCM reaction is influenced by factors such as the catalyst type, reaction concentration, and the length of the tether connecting the two alkene groups. The formation of the cyclic product is often driven by the release of a volatile byproduct, such as ethylene.

Table 3: Ring-Closing Metathesis for Cyclic Amino Acid Synthesis

| Entry | Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | Di-N-allyl this compound | Grubbs II (5) | Dichloromethane | 40 | Methyl 1-(benzyloxycarbonyl)-2,5-dihydropyrrole-3-carboxylate | 88 |

| 2 | Di-N-allyl this compound | Hoveyda-Grubbs II (5) | Toluene | 80 | Methyl 1-(benzyloxycarbonyl)-2,5-dihydropyrrole-3-carboxylate | 92 |

Stereochemical Control and Chirality in the Synthesis and Application of Methyl 4 Benzyloxycarbonylamino Butanoate Derivatives

Importance of Stereochemical Specificity in Synthetic Pathways

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological, toxicological, and metabolic properties. This is because biological systems, such as enzymes and receptors, are themselves chiral and interact selectively with only one enantiomer of a chiral drug. Therefore, the synthesis of single-enantiomer pharmaceutical intermediates, such as specific stereoisomers of Methyl 4-(benzyloxycarbonylamino)butanoate derivatives, is of utmost importance.

The stereochemical configuration of these gamma-amino acid derivatives can influence their binding affinity to target receptors or enzymes, their rate of metabolic degradation, and their potential for off-target effects. A well-defined stereochemistry is essential to ensure the desired therapeutic effect and to minimize the risk of adverse reactions that might be caused by the other, less active or even harmful, enantiomer. Consequently, synthetic strategies that allow for high levels of stereochemical control are not just advantageous but often a necessity in modern drug development.

Methodologies for Controlling Absolute and Relative Stereochemistry

Several strategies have been developed to control the absolute and relative stereochemistry during the synthesis of chiral gamma-amino acid derivatives. These methodologies can be broadly categorized into asymmetric synthesis, which creates a chiral center from a prochiral substrate, and chiral resolution, which separates a racemic mixture of enantiomers.

Asymmetric Synthesis:

Use of Chiral Auxiliaries: A common approach involves the temporary incorporation of a chiral auxiliary into the molecule to direct the stereochemical course of a reaction. wikipedia.org For instance, a chiral auxiliary can be attached to a precursor of this compound to guide the stereoselective introduction of substituents. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity. osi.lv

Catalytic Asymmetric Reactions: The use of chiral catalysts, including metal complexes with chiral ligands and organocatalysts, is a powerful tool for enantioselective synthesis. These catalysts can create a chiral environment that favors the formation of one enantiomer over the other. For example, asymmetric hydrogenation or alkylation reactions catalyzed by chiral transition metal complexes can be employed to produce chiral gamma-amino acid precursors with high enantiomeric excess.

Enzyme-Catalyzed Reactions: Enzymes are highly stereoselective catalysts that can be used for the kinetic resolution of racemic mixtures or for the asymmetric synthesis of chiral compounds. nih.gov For instance, lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the enantioselective hydrolysis of racemic N-protected gamma-amino methyl esters. researchgate.netresearchgate.net This enzymatic resolution allows for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity. nih.govmdpi.com Similarly, imine reductases (IREDs) can be used for the asymmetric synthesis of N-substituted α-amino esters from α-ketoesters, a strategy that could be adapted for gamma-amino acid derivatives. nih.gov

Chiral Resolution:

Classical Resolution: This method involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. google.com These diastereomers have different physical properties and can be separated by techniques such as fractional crystallization. Subsequently, the resolving agent is removed to afford the separated enantiomers.

Chromatographic Resolution: Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is a widely used technique for the analytical and preparative separation of enantiomers. yakhak.orgresearchgate.netnih.gov Polysaccharide-based CSPs, for example, have shown excellent performance in resolving various amino acid derivatives. yakhak.org

Below is a table summarizing various methodologies for stereochemical control:

| Methodology | Description | Key Advantages |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. wikipedia.org | Versatile, well-studied, and allows for the separation of diastereomers. wikipedia.org |

| Catalytic Asymmetric Synthesis | A chiral catalyst creates a chiral environment to favor the formation of one enantiomer. | High efficiency (small amount of catalyst can produce a large amount of product). |

| Enzymatic Resolution | Enzymes are used to selectively react with one enantiomer in a racemic mixture. nih.gov | High enantioselectivity, mild reaction conditions. nih.gov |

| Classical Resolution | A racemic mixture is reacted with a chiral resolving agent to form separable diastereomers. google.com | A long-established and often effective method. |

| Chiral Chromatography | Enantiomers are separated based on their differential interactions with a chiral stationary phase. yakhak.org | Applicable for both analytical and preparative separations, high resolution. researchgate.net |

Analysis of Chiral Purity and Configuration Assignment in Synthetic Products

Once a chiral synthesis or resolution has been performed, it is crucial to determine the enantiomeric purity (often expressed as enantiomeric excess, ee) and the absolute configuration of the product.

Analysis of Chiral Purity:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric purity of chiral compounds. koreascience.kr By using a chiral stationary phase, the two enantiomers of a compound can be separated into distinct peaks. The ratio of the areas of these peaks directly corresponds to the ratio of the enantiomers in the mixture, allowing for the calculation of the enantiomeric excess. A variety of polysaccharide-based and other types of chiral columns are commercially available for the separation of amino acid derivatives. yakhak.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to determine enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). semmelweis.huresearchgate.netunipi.itnih.govfrontiersin.org

Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers in solution, leading to separate signals for the two enantiomers in the NMR spectrum. frontiersin.org The integration of these signals allows for the quantification of each enantiomer.

Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have distinct NMR spectra, and the ratio of specific signals can be used to determine the enantiomeric composition.

Configuration Assignment:

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined.

NMR Spectroscopy: Advanced NMR techniques, such as the Mosher's method and its modifications, can be used to assign the absolute configuration of chiral molecules. nih.gov This often involves derivatizing the chiral compound with a chiral reagent and analyzing the chemical shift differences in the resulting diastereomers.

Chiral Chromatography: In some cases, the elution order of enantiomers on a specific chiral HPLC column can be correlated with their absolute configuration, especially when compared with authentic standards of known configuration.

Optical Rotation: While historically significant, the measurement of optical rotation alone is not a reliable method for assigning absolute configuration, as the relationship between the sign of rotation and the configuration is not always straightforward. However, it is a useful parameter for characterizing a known chiral compound.

The following table summarizes the analytical techniques for chiral analysis:

| Technique | Application | Principle |

| Chiral HPLC | Determination of enantiomeric purity. koreascience.kr | Differential interaction of enantiomers with a chiral stationary phase leading to separation. yakhak.org |

| NMR with Chiral Solvating Agents | Determination of enantiomeric purity. frontiersin.org | Formation of transient diastereomeric complexes with distinct NMR signals. unipi.it |

| NMR with Chiral Derivatizing Agents | Determination of enantiomeric purity and sometimes configuration assignment. | Formation of stable diastereomers with distinct NMR spectra. |

| X-ray Crystallography | Absolute configuration determination. | Diffraction of X-rays by a single crystal to map the 3D atomic arrangement. |

Applications of Methyl 4 Benzyloxycarbonylamino Butanoate in Complex Molecule Synthesis

Role as a Key Building Block in Peptide Synthesis

In the field of peptide synthesis, amino acids are the fundamental units. Methyl 4-(benzyloxycarbonylamino)butanoate serves as a derivative of 4-aminobutanoic acid, where the amine group is protected by a benzyloxycarbonyl group. This protection is crucial to prevent unwanted side reactions during the peptide coupling process. The Cbz group is stable under various reaction conditions but can be readily removed by catalytic hydrogenolysis, a mild method that typically does not affect other functional groups within the peptide chain.

The general strategy in solid-phase peptide synthesis (SPPS) involves the sequential addition of amino acids to a growing peptide chain attached to a solid support. The use of N-protected amino acids, such as Cbz-protected derivatives, is fundamental to this process. While the Fmoc (Fluorenylmethyloxycarbonyl) protecting group is more commonly used in modern SPPS due to its base-lability, the Cbz group remains relevant, particularly in solution-phase peptide synthesis and for specific applications where its unique cleavage conditions are advantageous.

The synthesis of N-benzyloxycarbonyl amino acid derivatives is a well-established process, often involving the reaction of the amino acid with benzyl (B1604629) chloroformate in the presence of a base. These protected amino acids, including the butanoate derivative, can then be activated at their carboxyl group and coupled with the free amino group of another amino acid or a growing peptide chain.

Utility in the Construction of Pharmaceutical Precursors and Drug Candidate Scaffolds

The structural motif of a protected amino acid ester is a common feature in the synthesis of many pharmaceutical compounds. This compound provides a four-carbon chain with protected amine functionality, which is a structural element found in various biologically active molecules.

Its application extends to the synthesis of peptidomimetics, compounds that mimic the structure and function of peptides but with improved pharmacological properties such as enhanced stability and oral bioavailability. The butanoate chain can be incorporated into larger molecules to act as a spacer or to introduce a specific pharmacophoric element.

Furthermore, the ester and protected amine functionalities allow for a wide range of chemical modifications. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, the ester can be reduced to an alcohol. The Cbz-protected amine, after deprotection, can be acylated, alkylated, or used in other nitrogen-based coupling reactions. This versatility makes it a valuable starting material for the construction of diverse molecular scaffolds for drug discovery. For instance, derivatives of 4-aminobutanoic acid are being explored for their potential therapeutic applications. google.com

Synthetic Routes to Biologically Relevant Scaffolds and Analogues (e.g., Amino Acid Derivatives, Natural Product Analogues)

This compound is a key starting material for the synthesis of various non-proteinogenic amino acids and their derivatives. These unnatural amino acids are of great interest in medicinal chemistry as they can be incorporated into peptides to alter their conformation, stability, and biological activity.

The synthesis of natural product analogues is another area where this compound finds significant use. researchgate.netunina.it Natural products often possess complex structures with potent biological activities. However, their total synthesis can be challenging, and their availability from natural sources may be limited. By using building blocks like this compound, chemists can construct analogues of natural products, which may have improved properties or provide insights into the structure-activity relationship of the parent compound. researchgate.net The ability to modify both the ester and the amine functionalities allows for the systematic variation of the molecule's structure to optimize its biological effects.

The strategic value of such bifunctional building blocks is evident in the synthesis of flavonoid analogues, where they contribute to generating molecular diversity for drug discovery programs.

| Application Category | Specific Example of Use | Key Transformation |

| Peptide Synthesis | Incorporation of a 4-aminobutanoic acid residue into a peptide chain. | Amide bond formation after ester hydrolysis and amine deprotection. |

| Pharmaceutical Precursors | Synthesis of peptidomimetics with modified backbones. | Modification of the ester or amine functionality. |

| Natural Product Analogues | Construction of the carbon skeleton of a natural product analogue. | Utilization as a four-carbon building block with protected amine. |

| Amino Acid Derivatives | Preparation of non-proteinogenic amino acids. | Elaboration of the carbon chain or modification of the functional groups. |

Application as a Reference Compound in Advanced Chemical Studies

In the context of chemical research and development, well-characterized compounds are essential as reference standards for analytical purposes. pharmacopoeia.comsigmaaldrich.com this compound, with its defined structure and properties, can serve as a reference compound in various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Its use as a reference standard is important for:

Reaction Monitoring: To track the progress of a chemical reaction where it is a starting material or an intermediate.

Purity Assessment: To determine the purity of a synthesized sample by comparing it with the standard.

Method Development: To develop and validate new analytical methods for the quantification of related compounds.

The availability of pure, well-characterized reference materials is a cornerstone of quality control in the pharmaceutical and chemical industries.

Theoretical and Mechanistic Investigations of Methyl 4 Benzyloxycarbonylamino Butanoate Reactivity

Computational Chemistry Approaches to Conformational Analysis (e.g., Density Functional Theory)

The three-dimensional structure and conformational flexibility of Methyl 4-(benzyloxycarbonylamino)butanoate are crucial determinants of its reactivity and interactions with other molecules. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for exploring the molecule's potential energy surface and identifying its most stable conformations.

Conformational analysis of molecules containing amide bonds, such as the benzyloxycarbonyl (Cbz) protected amine in the target molecule, is an area of significant computational research. Studies on related N-protected amino acids and peptides reveal that the orientation around the amide bond (cis vs. trans) and the torsional angles along the molecular backbone are critical. For N-formyl-L-prolinamide, a model for peptide bonds, computational studies have detailed the energy barriers between cis and trans isomers. researchgate.net A similar approach for this compound would involve rotating the key dihedral angles to map the conformational landscape.

DFT calculations, often using functionals like B3LYP or B3PW91 combined with basis sets such as 6-311++G(d,p), can accurately predict the geometries and relative energies of different conformers. nih.govmdpi.com For this compound, the key dihedral angles to be investigated would include those around the C-N bond of the carbamate (B1207046), the C-C bonds of the butanoate chain, and the C-O bond of the ester group. The presence of the flexible benzyl (B1604629) group and the butanoate chain suggests that the molecule likely exists as an equilibrium of several low-energy conformers in solution. nih.gov Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, can provide further insights into the electronic interactions, such as hyperconjugation, that stabilize certain conformations. nih.gov

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| Cbz-O-C-N | Carbamate bond rotation | Influences the orientation of the benzyl group relative to the amino acid chain. |

| O=C-N-CH₂ | Amide bond rotation | Determines the planarity and relative orientation of the carbonyl and the butanoate chain. |

| N-CH₂-CH₂-CH₂ | Butanoate chain flexibility | Governs the overall shape and end-to-end distance of the molecule. |

| CH₂-CH₂-C=O | Ester group orientation | Affects the accessibility of the ester carbonyl for reactions like hydrolysis. |

Reaction Pathway Elucidation and Transition State Analysis

Understanding the reaction mechanisms of this compound is essential for predicting its chemical behavior and designing synthetic transformations. Theoretical methods are invaluable for mapping reaction pathways, identifying intermediates, and characterizing the transition states that govern reaction rates.

A primary reaction of this molecule is the hydrolysis of the methyl ester, which can occur under acidic or basic conditions. quora.com Computational studies can model these reaction pathways. For instance, in alkaline hydrolysis, the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. DFT calculations can be used to locate the transition state for this step, providing its geometry and activation energy. Studies on the alkaline hydrolysis of related keto-esters have successfully used these methods to understand substituent effects and the potential for intramolecular catalysis. rsc.orgrsc.org

C₆H₅CH₂OC(O)NH(CH₂)₃COOCH₃ + H₂ → C₆H₅CH₃ + CO₂ + NH₂(CH₂)₃COOCH₃

Computational analysis can determine the enthalpy of this reaction. Furthermore, methods for cleaving the Cbz group under different conditions, such as with strong acids, can also be investigated computationally to understand the reaction barriers and potential side reactions. organic-chemistry.org

Mechanistic Insights into Enzymatic and Catalytic Transformations

This compound can serve as a substrate for various enzymes, particularly hydrolases like proteases and esterases. Mechanistic studies in this area focus on how the enzyme's active site recognizes the substrate and facilitates its transformation.

The Cbz group is a common protecting group in peptide synthesis, and many proteases, such as papain, can interact with Cbz-protected amino acids. acs.org While the primary target of proteases is the amide bond, the binding of this compound in an enzyme active site could be modeled using molecular docking simulations. These simulations would predict the preferred binding pose of the substrate, highlighting the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and the enzyme's amino acid residues.

The enzymatic hydrolysis of the methyl ester is another likely transformation. Studies on the enzymatic hydrolysis of gamma-aminobutyric acid (GABA) esters have shown that the rate of hydrolysis is a key factor in their biological activity. nih.gov A mechanistic investigation of an esterase acting on this compound would involve quantum mechanics/molecular mechanics (QM/MM) calculations. This hybrid method treats the active site (the substrate and key catalytic residues) with a high level of theory (QM) and the rest of the enzyme with classical mechanics (MM). This approach can elucidate the detailed electronic rearrangements during catalysis, such as the formation of a tetrahedral intermediate and the proton transfers involved in breaking the ester bond.

Studies on Non-Covalent Interactions and Molecular Stability

The stability of this compound, both in isolation and in condensed phases, is governed by a network of non-covalent interactions. These weak interactions, though individually small, collectively play a dominant role in determining the molecule's structure and properties. mhmedical.comkinampark.com

Intramolecular Interactions: Within a single molecule, hydrogen bonding and van der Waals forces can lead to folded or extended conformations. In this compound, an intramolecular hydrogen bond could potentially form between the N-H group of the carbamate and the carbonyl oxygen of the methyl ester, leading to a cyclic conformation. Computational studies on azapeptides have shown that such intramolecular hydrogen bonds, forming C5 or C6 pseudocycles, are significant in determining conformational preference. mdpi.com The aromatic phenyl ring of the Cbz group can also participate in π-stacking or CH-π interactions with other parts of the molecule.

Intermolecular Interactions: In the solid state or in solution, intermolecular forces dictate how the molecules pack and interact with each other and with the solvent. The key interactions for this compound would include:

Hydrogen Bonding: The N-H group is a hydrogen bond donor, while the carbonyl oxygens of the carbamate and the ester are hydrogen bond acceptors. These interactions are critical in crystal packing and in interactions with protic solvents.

Dipole-Dipole Interactions: The polar carbamate and ester groups create significant molecular dipoles, leading to dipole-dipole attractions.

Theoretical methods like DFT with dispersion corrections (e.g., B3LYP-D3) are essential for accurately modeling these weak interactions. mdpi.com Experimental and computational thermochemical studies on related molecules, such as N-benzylalanines, have been used to determine their enthalpies of formation, providing a quantitative measure of their relative stability. nih.gov Such an approach would be highly valuable for quantifying the stability of this compound.

Table 2: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor/Acceptor Groups Involved | Significance |

| Intramolecular H-Bond | Donor: N-H; Acceptor: C=O (ester) | Can stabilize folded conformations. |

| Intermolecular H-Bond | Donor: N-H; Acceptor: C=O (ester/carbamate) | Crucial for crystal lattice energy and solubility in protic solvents. |

| π-π Stacking | Phenyl rings of adjacent molecules | Contributes to crystal packing and aggregation in solution. |

| CH-π Interactions | CH groups and the phenyl ring | Further stabilizes molecular conformations and packing. |

| Dipole-Dipole | Polar C=O and C-N bonds | Orients molecules in the solid state and influences solvation. |

Emerging Research Directions and Future Outlook

Optimization of Synthetic Pathways for Enhanced Efficiency, Selectivity, and Sustainability

The classical synthesis of Methyl 4-(benzyloxycarbonylamino)butanoate involves the protection of the amino group of 4-aminobutanoic acid (GABA) with a benzyloxycarbonyl (Cbz) group, followed by esterification of the carboxylic acid. While effective, current research is actively seeking to optimize this process to improve yield, reduce waste, and utilize more environmentally friendly methods.

Key Optimization Strategies:

Catalyst Development: Research is focused on developing more efficient and recyclable catalysts for both the N-protection and esterification steps. This includes the use of solid-supported catalysts and organocatalysts to simplify purification and minimize catalyst waste. For instance, the use of molecular iodine (2 mol%) in methanol (B129727) has been shown to be an efficient and selective method for the N-Cbz protection of various amines at room temperature, offering high yields. nih.gov Bismuth(III) triflate has also been identified as a highly effective catalyst for the one-pot, three-component synthesis of N-Boc and N-Cbz protected α-branched amines under mild, open-flask conditions. nih.gov

Green Solvents and Reagents: Efforts are being made to replace traditional organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. The development of water-tolerant catalytic systems is a significant area of investigation.

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the production of this compound. researchgate.netnih.govnih.govresearchgate.net Flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and increased safety, especially for exothermic reactions. mt.comuc.pt This technology also allows for easier scale-up of the synthesis. nih.gov

Data on Optimized Synthetic Parameters:

| Parameter | Traditional Method | Optimized Method | Advantage of Optimized Method |

| Catalyst | Stoichiometric base | Catalytic (e.g., molecular iodine, Bi(OTf)₃) | Reduced waste, easier purification, reusability |

| Solvent | Dichloromethane, Chloroform | Water, Methanol, Solvent-free | Reduced environmental impact, lower cost |

| Temperature | Often requires heating | Room temperature | Energy efficiency, reduced side reactions |

| Reaction Time | Several hours | Minutes to a few hours | Increased throughput |

| Purification | Column chromatography | Simple extraction or filtration | Reduced solvent usage and time |

Exploration of Novel Chemical Transformations and Reactivity Patterns

Beyond its role as a protected amino acid, researchers are exploring the unique reactivity of this compound to develop novel synthetic methodologies. The interplay between the N-Cbz protecting group and the methyl ester allows for a range of chemical transformations.

Recent studies have demonstrated the direct transformation of N-Cbz-protected amines into asymmetrical ureas and amides. researchgate.netrsc.org For example, a one-pot synthesis of amides from N-Cbz-protected amines has been developed using in situ generated isocyanate intermediates that react with Grignard reagents. rsc.org This method offers a facile and efficient route to a variety of amide structures. rsc.org Furthermore, Friedel-Crafts reactions of N-protected (α-aminoacyl)benzotriazoles, which can be derived from glutamic acid (a related amino acid), have been utilized to form β- and γ-amino acid derivatives. nih.gov

Investigations into the reactivity of the ester group, such as its reduction to an alcohol or its conversion to other functional groups, while the N-Cbz group remains intact, are also of significant interest. These transformations open up new avenues for the elaboration of the butanoate backbone into more complex structures.

Development of Advanced Methodologies for Precise Stereochemical Control

The synthesis of enantiomerically pure derivatives of this compound is crucial for their application in the development of chiral drugs and natural products. Consequently, a significant area of research is dedicated to the development of advanced methodologies for precise stereochemical control.

Key Approaches to Stereochemical Control:

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in the synthesis of butanoate derivatives is a primary focus. researchgate.net This includes asymmetric hydrogenation of prochiral precursors and enantioselective alkylation reactions. nih.govresearchgate.net For instance, chiral N-heterocyclic carbenes are being explored as stereodirecting ligands in asymmetric catalysis. researchgate.net

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a reaction, after which the auxiliary can be removed.

Biocatalysis: Enzymes, such as lipases and nitrilases, are being investigated for their ability to perform highly stereoselective transformations on butanoate derivatives under mild reaction conditions. researchgate.net For example, nitrilases have been studied for the hydrolysis of N-protected β³-amino nitriles to their corresponding N-protected β³-amino acids. researchgate.net

Substrate Control: The inherent chirality of a starting material can be used to control the stereochemistry of subsequent reactions.

Recent advances in catalytic asymmetric synthesis have provided powerful tools for the construction of chiral β-amino phosphorus derivatives and other complex chiral molecules, which could be applicable to the synthesis of stereochemically defined derivatives of this compound. researchgate.net

Expanding the Scope of Applications in Complex Synthetic Organic Chemistry

This compound and its derivatives are increasingly being utilized as versatile building blocks in the total synthesis of complex natural products and medicinally important compounds. springernature.combrieflands.comnih.govnih.gov The GABA backbone is a common motif in a variety of biologically active molecules, and this compound provides a convenient and protected starting material for their synthesis.

Examples of Applications in Complex Synthesis:

Pharmaceuticals: Derivatives of GABA, such as baclofen (B1667701) and vigabatrin, are important therapeutic agents. nih.govbrieflands.comsphinxsai.comnih.govnih.gov this compound serves as a key precursor for the synthesis of analogs of these drugs, allowing for the exploration of structure-activity relationships. nih.govnih.govnih.gov

Natural Products: The structural motif of this compound is found in numerous natural products with diverse biological activities. Its use as a building block simplifies the synthetic route to these complex molecules.

Peptide Synthesis: As a protected amino acid, it can be incorporated into peptide chains to create modified peptides with unique properties and biological activities. springernature.comnih.gov The use of such building blocks is a cornerstone of solid-phase peptide synthesis. nih.govnih.gov

The development of new synthetic methods that utilize this compound continues to expand its utility in organic synthesis, enabling the construction of increasingly complex and biologically significant molecules.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.